molecular formula C15H16N2O4S B13335956 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid

Cat. No.: B13335956
M. Wt: 320.4 g/mol
InChI Key: PNKOKYURFPTAOB-UHFFFAOYSA-N
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Description

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety linked to a thiomorpholine ring

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved often relate to the inhibition or activation of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)ethyl]thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C15H16N2O4S/c18-13-10-3-1-2-4-11(10)14(19)17(13)6-5-16-7-8-22-9-12(16)15(20)21/h1-4,12H,5-9H2,(H,20,21)

InChI Key

PNKOKYURFPTAOB-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(N1CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O

Origin of Product

United States

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